molecular formula C19H26N2O5S B1407448 tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate CAS No. 929302-00-1

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate

Cat. No. B1407448
CAS RN: 929302-00-1
M. Wt: 394.5 g/mol
InChI Key: HKMFAEFQVYMUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate, also known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine carboxylates and is widely used in the field of neuroscience.

Scientific Research Applications

Synthesis of Key Intermediates Tert-butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For example, it is a crucial component in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The compound was synthesized through multiple steps including acylation, sulfonation, and substitution, showcasing its adaptability in complex synthetic routes (Wang et al., 2015). Similarly, another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is highlighted for its role as an intermediate in producing crizotinib, another significant anticancer drug (Kong et al., 2016).

Versatility in Drug Synthesis The compound's utility extends to the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, a process that involves a series of chemical reactions including stripped tert-butoxy carbonyl and methylation. This synthesis route is praised for its efficiency, reduction in reaction steps, and cost-effectiveness, making it suitable for industrial requirements (Xiao-kai, 2013).

Structural Analysis and Derivative Formation Further, the reaction of this compound with methylhydrazine leads to the formation of derivatives with significant structural interest. For instance, the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exhibits distinct dihedral angles between the pyrazole ring and the piperidine ring, highlighting its complex and versatile structural chemistry (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-15-5-7-16(8-6-15)27(23,24)25-14-19(13-20)9-11-21(12-10-19)17(22)26-18(2,3)4/h5-8H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFAEFQVYMUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120823
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929302-00-1
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929302-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4-cyano-((tosyloxy)methyl)piperidine-1-carboxylate Step 1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.